2-methoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a complex organic compound that features a benzodiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The propyl group is then introduced via alkylation reactions. Finally, the methoxybenzamide moiety is attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-METHOXY-2-PROPYL ACETATE: Another methoxy-substituted compound with different applications.
INDOLE DERIVATIVES: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core is particularly noteworthy for its potential therapeutic applications.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-15-24-18-11-6-5-10-17(18)23-20(24)13-8-14-22-21(25)16-9-4-7-12-19(16)26-2/h4-7,9-12H,3,8,13-15H2,1-2H3,(H,22,25) |
InChI Key |
USPSJRYTPSWHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.